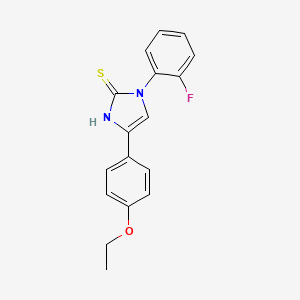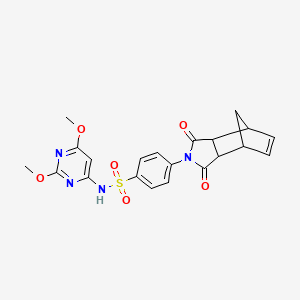
4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a fluorophenyl group, and an imidazole ring with a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thione compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to modify the imidazole ring or the attached phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole or phenyl derivatives.
Substitution: Various substituted imidazole or phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-methoxyphenyl)-3-(2-chlorophenyl)-1H-imidazole-2-thione
- 5-(4-ethoxyphenyl)-3-(2-bromophenyl)-1H-imidazole-2-thione
- 5-(4-ethoxyphenyl)-3-(2-iodophenyl)-1H-imidazole-2-thione
Uniqueness
4-(4-ethoxyphenyl)-1-(2-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is unique due to the presence of both an ethoxy group and a fluorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
5-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-2-21-13-9-7-12(8-10-13)15-11-20(17(22)19-15)16-6-4-3-5-14(16)18/h3-11H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPJWHCWDYFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2912152.png)




![2-Chloro-6-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}sulfonyl)quinoxaline](/img/structure/B2912163.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2912164.png)

![N-(4-chlorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2912166.png)
![5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B2912168.png)


![N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2912172.png)
